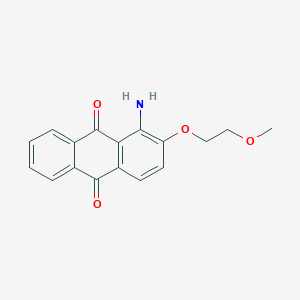
9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is reduced to 9,10-diaminoanthracene.
Substitution: The amino groups are selectively substituted with methoxyethoxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The amino and methoxyethoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various functionalized anthracenedione derivatives.
科学的研究の応用
Chemistry
In chemistry, 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of anthraquinone, including 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)-, are investigated for their potential therapeutic properties. These compounds may exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textile and printing industries.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- possesses unique substituents that enhance its solubility and reactivity. The presence of the methoxyethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
73297-06-0 |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.30 g/mol |
IUPAC名 |
1-amino-2-(2-methoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-8-9-22-13-7-6-12-14(15(13)18)17(20)11-5-3-2-4-10(11)16(12)19/h2-7H,8-9,18H2,1H3 |
InChIキー |
IYISFDRNXHSYBB-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















